molecular formula C8H12N2O2 B1451616 ethyl 2-ethyl-1H-imidazole-5-carboxylate CAS No. 773138-27-5

ethyl 2-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B1451616
CAS No.: 773138-27-5
M. Wt: 168.19 g/mol
InChI Key: JOJNBIUEMFKJJN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole compounds are often synthesized for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole compounds typically includes a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole compounds are known to form coordination compounds with certain elements . These compounds can inhibit photosynthetic electron flow and ATP-synthesis .


Physical and Chemical Properties Analysis

Imidazole compounds are typically white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they show both acidic and basic properties .

Scientific Research Applications

Hydrolysis and Crystallization Studies

Supramolecular Structures

Ethyl imidazole derivatives exhibit the capability to form hydrogen-bonded supramolecular structures in various dimensions. For example, ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates demonstrate the formation of chains, complex sheets, and three-dimensional frameworks, highlighting the structural diversity and potential for creating complex molecular assemblies M. Costa, N. Boechat, S. Wardell, V. Ferreira, J. N. Low, C. Glidewell, 2007.

Synthesis of Novel Heterocycles

Ethyl 2-ethyl-1H-imidazole-5-carboxylate is instrumental in synthesizing new hinge-binding motifs for kinase inhibitors, showcasing its utility in creating novel heterocycles with potential pharmaceutical applications. This includes the synthesis of ethyl 3-aryl-6H-furo[2,3-b]pyrrole-5-carboxylate and related compounds through key reactions like Hemmetsberger–Knittel cyclization P. Zlatoidský, E. Martinelli, E. Svensson, Alexis Pruvost, 2019.

Biology-oriented Drug Synthesis

The derivative serves as a foundation for biology-oriented drug synthesis (BIODS), where it is used to create various compounds with significant β-glucuronidase inhibitory activity. This activity is crucial for exploring new therapeutic agents, with certain derivatives showing superior activity compared to standard treatments U. Salar, K. Khan, M. Taha, N. Ismail, Basharat Ali, Qurat-Ul-Ain, S. Perveen, Mehreen Ghufran, A. Wadood, 2017.

Synthesis and Crystallography

The compound's utility extends to the synthesis of key intermediates like ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, which is essential for developing drugs like Olmesartan. The synthesis process involves steps like microwave-irradiated condensation, highlighting the compound's role in creating pharmacologically important intermediates Shen Zheng-rong, 2007.

Safety and Hazards

Safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethyl-1H-imidazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The imidazole ring in this compound can act as a ligand, forming coordination complexes with metal ions, which can influence enzymatic activities. For instance, it can inhibit photosynthetic electron flow and ATP synthesis by acting as a Hill reaction inhibitor

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific enzymes and proteins, this compound can modulate the activity of key signaling molecules, thereby affecting cellular functions. For example, it can inhibit the electron flow in photosynthetic cells, leading to a decrease in ATP production . This inhibition can have downstream effects on cellular metabolism and energy balance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. This compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activities and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inhibition of critical metabolic pathways and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can inhibit enzymes involved in the electron transport chain, affecting ATP synthesis and energy production. This compound can also influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism. The distribution of this compound can also be influenced by its interactions with cellular membranes and transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can inhibit ATP synthesis by interacting with components of the electron transport chain. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects .

Properties

IUPAC Name

ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNBIUEMFKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665312
Record name Ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773138-27-5
Record name Ethyl 2-ethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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